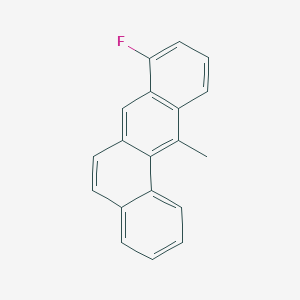![molecular formula C44H36N2 B14745651 9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-](/img/structure/B14745651.png)
9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole, 2,2’-([1,1’-biphenyl]-4,4’-diyldi-2,1-ethenediyl)bis[9-ethyl-: is a complex organic compound belonging to the carbazole family. Carbazoles are aromatic heterocyclic compounds known for their unique structural properties and diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 2,2’-([1,1’-biphenyl]-4,4’-diyldi-2,1-ethenediyl)bis[9-ethyl- involves multiple steps, typically starting with the preparation of the carbazole core. This can be achieved through methods such as the Borsche-Drechsel cyclization or the Bucherer carbazole synthesis
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as selective crystallization and high-temperature distillation are commonly employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, often involving hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Hydroxylated carbazole derivatives.
Reduction: Reduced carbazole compounds.
Substitution: Functionalized carbazole derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including conducting polymers and organic semiconductors .
Biology: In biological research, carbazole derivatives have shown potential as inhibitors of various enzymes and receptors, making them candidates for drug development .
Medicine: Carbazole-based compounds are investigated for their anticancer, antiviral, and anti-inflammatory properties .
Industry: In the industrial sector, the compound is utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent optoelectronic properties .
Wirkmechanismus
The mechanism of action of 9H-Carbazole, 2,2’-([1,1’-biphenyl]-4,4’-diyldi-2,1-ethenediyl)bis[9-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit angiogenesis by blocking specific signaling pathways involved in blood vessel formation .
Vergleich Mit ähnlichen Verbindungen
9H-Carbazole: The parent compound with a simpler structure.
9-Ethylcarbazole: A derivative with an ethyl group attached to the nitrogen atom.
2,7-Diphenyl-9H-carbazole: A compound with phenyl groups at the 2 and 7 positions.
Uniqueness: 9H-Carbazole, 2,2’-([1,1’-biphenyl]-4,4’-diyldi-2,1-ethenediyl)bis[9-ethyl- stands out due to its complex structure, which imparts unique electronic and optical properties. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and photovoltaic cells .
Eigenschaften
Molekularformel |
C44H36N2 |
|---|---|
Molekulargewicht |
592.8 g/mol |
IUPAC-Name |
9-ethyl-2-[(E)-2-[4-[4-[(E)-2-(9-ethylcarbazol-2-yl)ethenyl]phenyl]phenyl]ethenyl]carbazole |
InChI |
InChI=1S/C44H36N2/c1-3-45-41-11-7-5-9-37(41)39-27-21-33(29-43(39)45)15-13-31-17-23-35(24-18-31)36-25-19-32(20-26-36)14-16-34-22-28-40-38-10-6-8-12-42(38)46(4-2)44(40)30-34/h5-30H,3-4H2,1-2H3/b15-13+,16-14+ |
InChI-Schlüssel |
NGTZXLJAVWXJPR-WXUKJITCSA-N |
Isomerische SMILES |
CCN1C2=C(C3=CC=CC=C13)C=CC(=C2)/C=C/C4=CC=C(C=C4)C5=CC=C(C=C5)/C=C/C6=CC7=C(C8=CC=CC=C8N7CC)C=C6 |
Kanonische SMILES |
CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=C(C=C5)C=CC6=CC7=C(C=C6)C8=CC=CC=C8N7CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


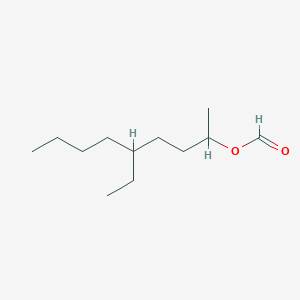
![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
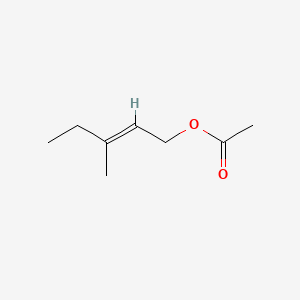
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
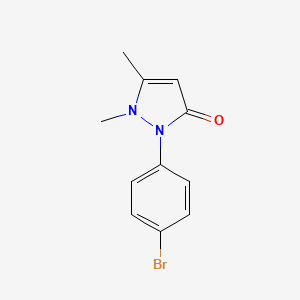
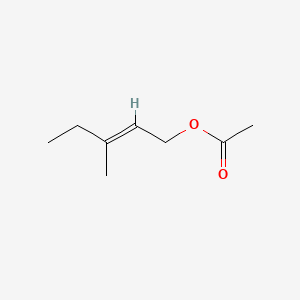
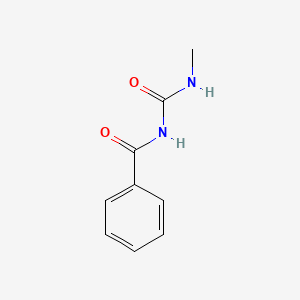
![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)
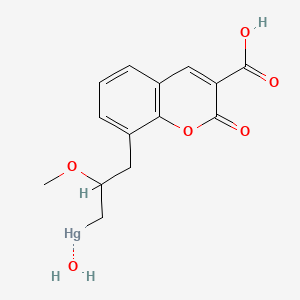
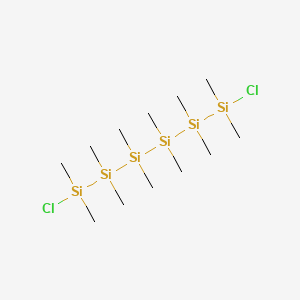
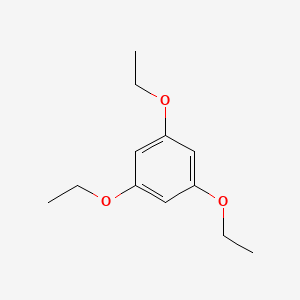
![[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-](/img/structure/B14745648.png)
